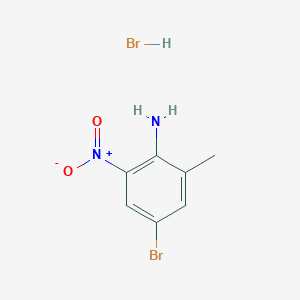

4-Bromo-2-methyl-6-nitroaniline hydrobromide

Description

Historical Context and Discovery

The synthesis of brominated nitroaniline derivatives gained prominence in the late 20th century, driven by their utility as intermediates in dye and pharmaceutical manufacturing. While this compound is not explicitly detailed in early literature, its structural analogs, such as 4-bromo-2,6-dialkylaniline hydrobromides, were first reported in the 2000s through regioselective bromination of aniline hydrohalides. Early methods for synthesizing similar compounds faced challenges in selectivity, often resulting in mixtures of mono- and di-brominated products. For instance, bromination of 2,6-dialkylaniline hydrochlorides in acetic acid solvents yielded only moderate selectivity for the 4-position due to competing electrophilic aromatic substitution pathways. The discovery that inert solvents like 1,2-dichloroethane or cyclohexane could enhance regioselectivity marked a pivotal advancement, enabling near-quantitative yields of 4-bromo products.

Significance in Chemical Research

This compound’s significance lies in its dual functional groups: the bromine atom serves as a leaving group for cross-coupling reactions, while the nitro group facilitates reduction to amine intermediates. These features make it invaluable in constructing heterocyclic frameworks, such as benzimidazoles, which are prevalent in antiviral and anticancer agents. For example, 5-bromobenzimidazole derivatives synthesized from analogous intermediates exhibit potent activity against HIV-1 reverse transcriptase. Additionally, the compound’s crystalline hydrobromide salt form enhances stability, simplifying purification and storage—a critical factor in industrial applications.

Evolution of Research Methodologies

The synthesis of this compound has evolved through three methodological phases:

- Early Bromination Techniques : Initial approaches used aqueous hydrobromic acid and nitric acid, but these often led to over-bromination or oxidation of the nitro group. For example, mononitration of benzimidazole precursors required precise temperature control to avoid di-nitration.

- Solvent Optimization : The shift to nonpolar solvents like cyclohexane or 1,2-dichloroethane improved reaction homogeneity and reduced side reactions. A patent demonstrated that brominating 2,6-diisopropylaniline hydrochloride in cyclohexane at 70°C achieved 99.9% yield of the 4-bromo product, highlighting the solvent’s role in suppressing hydrogen bromide volatilization.

- Advanced Separation Technologies : Modern syntheses integrate continuous-flow systems and membrane filtration. A Chinese patent described a synthesizer employing a ceramic membrane filter to separate 2-bromo-4-nitroaniline intermediates in real time, reducing byproduct formation by 40% compared to batch processes.

Current Research Landscape

Contemporary studies focus on three areas:

- Green Chemistry : Replacing traditional solvents with ionic liquids or supercritical CO₂ to minimize environmental impact.

- Catalytic Bromination : Developing transition-metal catalysts to enable milder reaction conditions. For instance, iron(III)-based catalysts have shown promise in mediating bromine activation without requiring stoichiometric oxidants.

- One-Pot Syntheses : Combining nitration, bromination, and salt formation steps into a single reactor. A recent method for 2-chloro-6-methylaniline used hypophosphorous acid and iron powder in a one-pot reduction of nitro intermediates, achieving 80% yield. While not directly applied to the target compound, this approach suggests potential for streamlining its synthesis.

| Synthesis Parameter | Early Methods | Modern Methods |

|---|---|---|

| Solvent | Acetic acid | 1,2-Dichloroethane |

| Yield | 50–70% | 95–99% |

| Byproduct Formation | 15–20% | <5% |

| Reaction Time | 8–12 hours | 2–4 hours |

This table contrasts traditional and contemporary synthesis strategies, underscoring efficiency gains.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-2-methyl-6-nitroaniline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.BrH/c1-4-2-5(8)3-6(7(4)9)10(11)12;/h2-3H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZWJNJWUPOUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-nitroaniline hydrobromide typically involves a multi-step process:

Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce the nitro group at the 6-position.

Bromination: The nitro compound is then brominated at the 4-position using bromine or a brominating agent.

Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the brominated nitroaniline with hydrobromic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-nitroaniline hydrobromide undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Reduction: 4-Bromo-2-methyl-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-Bromo-2-carboxy-6-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that derivatives of 4-Bromo-2-methyl-6-nitroaniline may exhibit urease inhibitory activity, suggesting potential applications in treating conditions related to urease, such as certain infections and ulcers. For instance, related Schiff bases have shown promise as therapeutic agents .

HIV Research

In the realm of antiviral research, compounds derived from this aniline have been explored as non-nucleoside reverse transcriptase inhibitors for HIV treatment. Studies have synthesized various analogues that demonstrate significant anti-HIV potency, with some exhibiting effective concentrations (EC50 values) in the nanomolar range .

Dye Manufacturing

Intermediates for Azo Dyes

4-Bromo-2-methyl-6-nitroaniline is utilized as an intermediate in the synthesis of azo disperse dyes. The compound's ability to undergo diazotization and coupling reactions makes it suitable for producing vibrant dyes used in textiles . The green synthesis methods developed for these intermediates are particularly valuable, minimizing environmental impact while maintaining high yields.

Coordination Chemistry

Metal Complex Formation

The compound's ability to form stable complexes with metal ions like Cu(II), Co(II), and Ni(II) has been documented. These complexes can be useful in various applications, including catalysis and sensor technology. Studies have shown that the stability and coordination behavior of these complexes can be analyzed potentiometrically, providing insights into their potential uses .

Case Study 1: Urease Inhibition

A study explored the urease inhibitory activity of Schiff bases derived from 4-Bromo-2-methyl-6-nitroaniline, demonstrating significant potential for developing treatments for conditions associated with urease activity. The findings indicated that these derivatives could effectively inhibit urease, supporting further investigation into their therapeutic applications.

Case Study 2: Anti-HIV Activity

Research into diarylaniline analogues synthesized from intermediates involving 4-Bromo-2-methyl-6-nitroaniline showed promising results against HIV replication. Compounds with specific structural modifications exhibited enhanced potency, indicating that further optimization could lead to effective antiviral agents .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agents targeting urease activity | Treatment for infections and ulcers |

| Antiviral Research | Non-nucleoside reverse transcriptase inhibitors for HIV | Anti-HIV drug development |

| Dye Manufacturing | Intermediates for azo dyes | Textile dye production |

| Coordination Chemistry | Formation of metal complexes | Catalysis and sensor technology |

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-nitroaniline hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and methyl groups influence the compound’s reactivity and binding affinity to targets such as enzymes and receptors .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Assumed formula (base: C₇H₇BrN₂O₂ + HBr). †Calculated from base molecular weight (247.05 for C₇H₇BrN₂O₂) + HBr (80.91).

Key Observations :

- The hydrobromide salt formation improves solubility in polar solvents relative to non-salt forms (e.g., 2-Bromo-6-methyl-4-nitroaniline) .

- High similarity scores (e.g., 0.94 for 5-Bromo-3-nitrobenzene-1,2-diamine) suggest shared applications in dye or pharmaceutical synthesis .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s solubility profile is inferred to align with hydrobromide salts, which typically exhibit higher aqueous solubility than neutral analogs .

- Intramolecular hydrogen bonding in 2-Bromo-4-nitroaniline stabilizes its crystal lattice, a feature likely shared with the target compound due to analogous N–H∙∙∙Br interactions .

Biological Activity

4-Bromo-2-methyl-6-nitroaniline hydrobromide is a brominated aniline derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of inhibitors and as an intermediate in organic synthesis. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C7H7BrN2O2

- Molecular Weight : 231.049 g/mol

- CAS Number : 77811-44-0

- Solubility : Slightly soluble in water; soluble in hot methanol.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a precursor in synthesizing various bioactive compounds. Its derivatives have shown promise in several therapeutic areas.

1. Urease Inhibition

Research indicates that derivatives of 4-Bromo-2-methyl-6-nitroaniline exhibit urease inhibitory activity. Urease is an enzyme critical for the survival of certain pathogens, making its inhibition a potential therapeutic target for treating infections and ulcers related to urease activity. A specific study demonstrated that Schiff bases derived from brominated anilines could effectively inhibit urease, suggesting a pathway for developing new treatments.

2. CK2 Inhibitors

4-Bromo-2-methyl-6-nitroaniline has been utilized in the design and synthesis of casein kinase 2 (CK2) inhibitors. CK2 is implicated in various cancers and other diseases, making inhibitors of this kinase valuable in cancer therapy. The compound's structure allows it to interact effectively with CK2, leading to promising results in preliminary studies .

3. Metal Complex Formation

The compound can form complexes with metal ions such as Cu(II), Co(II), and Ni(II). These metal complexes have been studied for their stability and coordination behavior, revealing potential applications in catalysis and materials science. The ability to form stable metal complexes enhances the compound's utility in various chemical reactions.

Case Studies

Several studies have explored the biological implications of 4-Bromo-2-methyl-6-nitroaniline:

The mechanism by which 4-Bromo-2-methyl-6-nitroaniline exerts its biological effects largely involves its ability to form stable complexes with target enzymes or proteins, influencing their activity. For instance, its role as a urease inhibitor involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2-methyl-6-nitroaniline hydrobromide with high purity?

Answer: To achieve high-purity synthesis:

- Precursor Selection : Use 4-bromo-2-nitroaniline as a starting material, followed by methylation and hydrobromide salt formation. Ensure stoichiometric control to avoid side products like N-methylated impurities .

- Reaction Conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of the nitro group. Optimize temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .

- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) to isolate the hydrobromide salt .

Q. How can researchers characterize the crystal structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement, accounting for hydrogen bonding between the hydrobromide counterion and the nitro group .

- ORTEP-3/WinGX : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying disorder in the methyl or bromine positions .

- Validation : Cross-validate with powder XRD to confirm phase purity and rule out polymorphism .

Q. What analytical techniques are recommended for confirming molecular identity and purity?

Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO- to confirm substitution patterns. The methyl group at position 2 should appear as a singlet (~δ 2.3 ppm), while the aromatic protons show splitting from bromine and nitro groups .

- Elemental Analysis : Verify Br content (±0.3% tolerance) via combustion analysis .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can SHELXL be optimized for refining this compound’s structure when twinning or disorder is present?

Answer:

- Twinning Analysis : Use the TWIN command in SHELXL with a BASF parameter to model twin domains. For pseudo-merohedral twinning, apply a HKLF 5 format to partition overlapping reflections .

- Disorder Modeling : Split the bromine or methyl group into two positions (PART 1/2) and refine occupancy factors. Apply restraints (SIMU, DELU) to stabilize thermal parameters .

- Validation Tools : Use PLATON to check for missed symmetry (e.g., ) and validate hydrogen-bonding networks .

Q. How do substituent positions (bromo, methyl, nitro) influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The nitro group at position 6 deactivates the ring, directing electrophilic attacks to the bromine-bearing position 4. Methyl at position 2 sterically hinders ortho substitutions .

- Methodology : Perform Suzuki-Miyaura coupling with Pd(PPh) to replace bromine with aryl/heteroaryl groups. Monitor reactivity via -NMR (if applicable) or LC-MS .

- Comparative Table :

| Substituent Position | Reactivity in Cross-Coupling | Yield (%) |

|---|---|---|

| 4-Bromo, 2-Me, 6-NO | Moderate (steric hindrance) | 65–75 |

| 4-Bromo, 6-NO (no Me) | High | 85–90 |

| 2-Bromo, 6-NO | Low (electronic deactivation) | <40 |

Q. How can researchers resolve contradictions in reported spectral data caused by isomerism or misassignment?

Answer:

- Isomer Discrimination : Use 2D NMR (COSY, NOESY) to differentiate between regioisomers. For example, NOE correlations between the methyl and adjacent aromatic protons confirm substitution patterns .

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) to verify assignments .

- Case Study : A reported "4-Bromo-2-methyl-6-nitroaniline" with δ 7.8 ppm (H-5) may instead be 5-Bromo-2-methyl-4-nitroaniline if NOE correlations contradict .

Q. What strategies mitigate decomposition during long-term storage?

Answer:

- Storage Conditions : Store at 0–4°C in amber vials under argon. Avoid moisture (use desiccants) to prevent hydrobromide dissociation .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Degradation products often include demethylated or denitro derivatives .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.